molecular formula C18H16FNO4S B13030704 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

Cat. No.: B13030704
M. Wt: 361.4 g/mol
InChI Key: ZEAODZDSCJJYFI-UHFFFAOYSA-N
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Description

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide, also known as Polmacoxib (CAS: 301692-76-2), is a sulfonamide-containing heterocyclic compound featuring a 2,2-dimethyl-5-oxo-2,5-dihydrofuran core substituted with a 3-fluorophenyl group and a benzenesulfonamide moiety. This compound is classified as an intermediate in pharmaceutical synthesis, with a purity specification of ≥98% . The 3-fluorophenyl substituent and sulfonamide group are critical for target binding and selectivity, as seen in related anti-inflammatory agents .

Properties

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

ZEAODZDSCJJYFI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .

Chemical Reactions Analysis

C-acylation and Cyclization

  • Reaction : The furanone core is formed through C-acylation of a ketone intermediate with β-bromoisobutyryl cyanide under basic conditions.

  • Conditions :

    • Solvent : Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    • Base : Sodium hydride (NaH) or potassium tert-butoxide.

    • Temperature : -20°C to 30°C for 5–8 hours .

  • Key Intermediate :

    Chemical Formula 6 Furanone OxidationChemical Formula 7 Sulfoxide \text{Chemical Formula 6 Furanone }\rightarrow \text{Oxidation}\rightarrow \text{Chemical Formula 7 Sulfoxide }

Oxidation of Sulfur

  • Reaction : Partial oxidation of the sulfonylmethyl group using oxidizing agents.

  • Conditions :

    • Oxidizing Agents : mCPBA (meta-chloroperoxybenzoic acid), hydrogen peroxide (H₂O₂), or Oxone.

    • Solvent : Dichloromethane (DCM), acetonitrile, or methanol.

    • Temperature : -10°C to 25°C for 3–5 hours .

Pummerer Rearrangement

This reaction converts sulfoxide intermediates into sulfonylmethyl acetate derivatives, critical for functional group interconversion.

  • Reaction :

    Sulfoxide Formula 7 +Acetic AnhydrideSulfonylmethyl Acetate Formula 8 \text{Sulfoxide Formula 7 }+\text{Acetic Anhydride}\rightarrow \text{Sulfonylmethyl Acetate Formula 8 }
  • Conditions :

    • Reagents : Acetic anhydride, acetate.

    • Temperature : 100°C–150°C for 6–18 hours .

  • Outcome : The rearrangement facilitates further oxidation and hydrolysis steps.

Hydrolysis of Esters

  • Reaction : Conversion of sulfonylmethyl acetate to sulfinate using inorganic bases.

    Sulfonylmethyl Acetate+NaOH KOHSulfinate Formula 9 \text{Sulfonylmethyl Acetate}+\text{NaOH KOH}\rightarrow \text{Sulfinate Formula 9 }
  • Conditions :

    • Solvent : Methanol/water or tetrahydrofuran (THF)/water.

    • Temperature : 0°C–25°C for 1–8 hours .

Sulfonamide Activation

  • Reaction : Activation of sulfinate to sulfonyl chloride using thionyl chloride (SOCl₂), followed by amination with ammonia.

    Sulfinate+SOCl2Sulfonyl ChlorideNH3Sulfonamide\text{Sulfinate}+\text{SOCl}_2\rightarrow \text{Sulfonyl Chloride}\xrightarrow{\text{NH}_3}\text{Sulfonamide}
  • Conditions :

    • Solvent : Dichloromethane (DCM) or acetone.

    • Temperature : -5°C to 0°C for 3–8 hours .

Key Reaction Data

Reaction TypeReagents/ConditionsYieldReferences
C-acylationβ-Bromoisobutyryl cyanide, NaH, THF, 25°C64–75%
Sulfur OxidationmCPBA, DCM, 0°C82%
Pummerer RearrangementAcetic anhydride, 130°C68%
Sulfonamide FormationSOCl₂, NH₃, THF, -5°C46%†
†Total synthesis yield.

Stability and Decomposition

  • Hydrolytic Stability : The compound undergoes slow hydrolysis in aqueous media (e.g., <1% decomposition in cell culture media over 2 days) .

  • Oxidative Sensitivity : Susceptible to strong oxidizers (e.g., H₂O₂), leading to sulfone derivatives .

Functionalization Reactions

  • Sulfonamide Modification : The sulfonamide group reacts with alkyl/aryl amines to form carboxamide derivatives (e.g., using HATU or Ph₂POCl) .

  • Furan Ring Reactivity : The dihydrofuran moiety participates in cycloaddition reactions under catalytic conditions .

Key Research Findings

  • Synthesis Optimization : Total yield of 46% is achieved via stepwise reactions, with C-acylation and Pummerer rearrangement as rate-limiting steps .

  • Selective COX-2 Binding : The sulfonamide group enhances selectivity for COX-2 inhibition by forming hydrogen bonds with Arg-120 and Tyr-355 .

  • Stability Profile : The compound exhibits superior stability in physiological pH compared to carboxylic acid analogs (e.g., 18% decomposition in 48 hours) .

Mechanistic Insights

  • C-acylation Mechanism : Base-mediated deprotonation of the ketone enables nucleophilic attack on β-bromoisobutyryl cyanide, followed by intramolecular cyclization .

  • Pummerer Rearrangement : Acetic anhydride activates the sulfoxide, inducing a -sigmatropic shift to form the acyloxy intermediate .

Scientific Research Applications

The compound 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide, with the CAS number 301692-76-2, is a specialized chemical that has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by data tables and relevant case studies.

Basic Information

  • IUPAC Name : 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
  • Molecular Formula : C₁₈H₁₆FNO₄S
  • Molecular Weight : 357.39 g/mol
  • CAS Number : 301692-76-2

Structural Representation

The structure of the compound includes a sulfonamide group attached to a furan derivative, which is further substituted with a fluorophenyl moiety. This unique structure contributes to its biological activity.

Pharmaceutical Development

The compound has shown promise in drug discovery programs due to its ability to inhibit specific enzymes related to various diseases. For instance, sulfonamides are known for their antibacterial properties, and derivatives like this compound can be optimized for enhanced efficacy against resistant bacterial strains.

Biochemical Studies

Research indicates that compounds with similar structures can modulate biological pathways involved in cancer and inflammation. The furan ring is particularly noted for its reactivity and potential to form adducts with biomolecules, which can be exploited in therapeutic contexts.

Material Science

In material science, sulfonamide derivatives are being explored for their role in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials suitable for high-performance applications.

Case Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonamide derivatives, including those related to the compound . The results indicated that modifications in the fluorophenyl group significantly enhanced activity against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Research

In a recent investigation on novel anticancer agents, researchers synthesized several analogs of this compound and tested their effects on cancer cell lines. The findings revealed that certain modifications led to increased apoptosis in tumor cells, suggesting a potential pathway for therapeutic development.

Case Study 3: Material Enhancement

A research team at a leading polymer institute explored the use of sulfonamide derivatives in enhancing the properties of biodegradable plastics. The incorporation of this compound improved thermal stability and mechanical strength, making it suitable for packaging applications.

Mechanism of Action

The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Polmacoxib can be contextualized against the following analogs:

Triazine-Based Sulfonamides

describes a series of 1,3,5-triazine derivatives with sulfonamide and fluorophenyl substituents. For instance:

  • Compound 16: 4-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]benzenesulfonamide dihydrochloride salt. This compound shares the 3-fluorophenyl and benzenesulfonamide groups with Polmacoxib but differs in its triazine core. The triazine scaffold may enhance hydrogen-bonding interactions with enzymatic targets, though its bulkiness could reduce membrane permeability compared to Polmacoxib’s dihydrofuranone ring .
  • Compound 15 : Features a 4-fluorophenyl group instead of 3-fluorophenyl. Positional isomerism of the fluorine atom significantly impacts bioactivity; 3-fluorophenyl derivatives often exhibit higher COX-2 selectivity due to optimized steric and electronic interactions .

Isoxazole-Based COX-2 Inhibitors

highlights N-[[4-[3-(3-Fluorophenyl)-5-methylisoxazol-4-yl]phenyl]sulfonyl]acetamide , a prodrug of a COX-2 inhibitor. Key comparisons include:

  • Core Structure: Polmacoxib’s dihydrofuranone ring vs. the isoxazole ring. Isoxazole derivatives are known for metabolic stability but may exhibit off-target effects due to broader electrophilic reactivity.

Benzimidazole and Piperidine Derivatives

references inhibitors like NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,–8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide), which share the 3-fluorophenyl motif but lack the sulfonamide group. These compounds target phospholipase D (PLD) rather than COX-2, underscoring the sulfonamide group’s role in directing COX-2 specificity .

Data Tables

Table 1: Structural and Functional Comparison of Polmacoxib and Analogs

Compound Name Core Structure Fluorophenyl Position Sulfonamide Group Key Biological Target Reference
Polmacoxib Dihydrofuranone 3- Yes COX-2 (inferred)
Compound 16 (Triazine derivative) Triazine 3- Yes Not specified
N-[[4-[...]sulfonyl]acetamide Isoxazole 3- Modified (prodrug) COX-2
NFOT Spiro-piperidine 3- No Phospholipase D

Table 2: Impact of Fluorophenyl Position on Activity

Compound Fluorophenyl Position Reported Bioactivity
Polmacoxib 3- High COX-2 selectivity*
Compound 15 (Triazine derivative) 4- Reduced activity vs. 3-F
Celecoxib (Reference Drug) 4- (Trifluoromethyl) COX-2 IC₅₀ = 40 nM

Note: *Inferred from structural analogy to celecoxib .

Biological Activity

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide, with the CAS number 2135333-07-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H16FNO4SC_{18}H_{16}FNO_4S, with a molecular weight of approximately 361.4 g/mol. The structure features a furanone moiety that is known for various biological activities, particularly in the context of cyclooxygenase (COX) inhibition.

Research indicates that compounds similar to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide exhibit selective inhibition of COX enzymes. The COX family plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of these enzymes can lead to anti-inflammatory effects.

Table 1: Inhibition Potency of Related Compounds on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
Compound 110>25High
Compound 2520Moderate
4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamideTBDTBDTBD

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity through its action on COX enzymes. Studies have demonstrated that it effectively reduces inflammation in various models. For instance, in vitro assays using human cell lines indicated a significant reduction in pro-inflammatory cytokines following treatment with this compound.

Neuroprotective Properties

Preliminary studies suggest that the compound may possess neuroprotective effects as well. Research on related furanone compounds has indicated their potential to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • In Vivo Study on Inflammation : A study conducted on animal models demonstrated that administration of the compound resulted in a marked decrease in paw edema induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent.
  • Neuroprotection in Cell Culture : In PC12 cell cultures exposed to neurotoxic agents, treatment with the compound led to reduced cell death and lower levels of reactive oxygen species (ROS), suggesting its potential for therapeutic applications in neurodegenerative disorders.

Q & A

Q. What are the critical steps for synthesizing Polmacoxib, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step process, including cyclization of substituted furan precursors and sulfonamide coupling. Key steps include:

  • Cyclization : Using a base-catalyzed intramolecular aldol condensation to form the dihydrofuran core.
  • Sulfonamide coupling : Reacting the intermediate with benzenesulfonamide under Buchwald-Hartwig conditions. Optimization strategies:
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
  • Purification : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product (>98%) .
  • Reaction monitoring : Employ LC-MS or TLC to track intermediate formation and minimize side products.

Q. What analytical methods are essential for confirming Polmacoxib’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl and sulfonamide groups).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 399.12).
  • X-ray crystallography : For absolute configuration determination (see analogous methods in fluorophenyl-containing heterocycles ).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Polmacoxib?

Discrepancies often arise from assay conditions or model systems. Methodological approaches include:

  • Dose-response standardization : Compare IC₅₀ values across studies using consistent enzyme inhibition assays (e.g., COX-2 inhibition).
  • Cell line validation : Test activity in multiple cell lines (e.g., RAW 264.7 macrophages vs. human chondrocytes) to assess tissue specificity.
  • In vivo vs. in vitro correlation : Use pharmacokinetic studies (plasma half-life, bioavailability) to reconcile differences between cell-based and animal models .

Q. What strategies can optimize Polmacoxib’s selectivity for COX-2 over COX-1?

  • Structure-activity relationship (SAR) studies : Modify the fluorophenyl or sulfonamide groups to evaluate steric and electronic effects.
  • Molecular docking : Simulate binding to COX-2 active sites (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120).
  • Enzymatic assays : Use time-resolved fluorescence or calorimetry to measure binding kinetics and selectivity ratios .

Q. How can degradation pathways of Polmacoxib be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light.
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) and propose fragmentation pathways.
  • Stability testing : Monitor shelf-life under varying temperatures and humidity using ICH guidelines .

Data Contradiction Analysis

Q. Why do computational predictions of Polmacoxib’s solubility conflict with experimental data?

  • Method limitations : Tools like COSMO-RS may underestimate solvent effects on sulfonamide hydration.
  • Experimental validation : Measure solubility in biorelevant media (FaSSIF/FeSSIF) via shake-flask or nephelometry.
  • Crystalline vs. amorphous forms : Use powder X-ray diffraction (PXRD) to assess polymorphic impacts on solubility .

Methodological Resources

  • Structural characterization : Reference analogous fluorophenyl-containing compounds in Acta Crystallographica for crystallographic protocols .
  • Purity standards : Follow guidelines from reagent catalogs (e.g., 98% purity thresholds for intermediates) .

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